4-Hydroxy-2-oxopentanoate

Catalog No.
S632585
CAS No.
M.F
C5H7O4-
M. Wt
131.11 g/mol
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4-Hydroxy-2-oxopentanoate

Product Name

4-Hydroxy-2-oxopentanoate

IUPAC Name

4-hydroxy-2-oxopentanoate

Molecular Formula

C5H7O4-

Molecular Weight

131.11 g/mol

InChI

InChI=1S/C5H8O4/c1-3(6)2-4(7)5(8)9/h3,6H,2H2,1H3,(H,8,9)/p-1

InChI Key

HFKQINMYQUXOCH-UHFFFAOYSA-M

SMILES

CC(CC(=O)C(=O)[O-])O

Canonical SMILES

CC(CC(=O)C(=O)[O-])O

4-hydroxy-2-oxopentanoate is a 2-oxo monocarboxylic acid corresponding to the conjugate base of 4-hydroxy-2-oxopentanoic acid; major species at pH 7.3. It is a hydroxy monocarboxylic acid anion and an oxo monocarboxylic acid anion. It is a conjugate base of a 4-hydroxy-2-oxopentanoic acid.

4-Hydroxy-2-oxopentanoate, also known as 4-hydroxy-2-oxovalerate, is a short-chain keto acid with the chemical formula C5H8O4\text{C}_5\text{H}_8\text{O}_4. It is characterized by a straight aliphatic chain and belongs to the class of organic compounds known as short-chain keto acids and derivatives. This compound plays a significant role in various metabolic pathways, including phenylalanine metabolism and the degradation of aromatic compounds such as biphenyl and toluene .

The compound exists primarily in its deprotonated form at physiological pH, making it a major species at pH 7.3 . Its structure includes a hydroxyl group and a ketone group, contributing to its reactivity and biological significance.

4-Hydroxy-2-oxopentanoate participates in several key enzymatic reactions. One of the primary reactions involves its conversion into acetaldehyde and pyruvate through the action of the enzyme 4-hydroxy-2-oxovalerate aldolase (EC 4.1.3.39). This enzyme catalyzes the retro-aldol cleavage of 4-hydroxy-2-oxopentanoate, which is crucial for various metabolic pathways . The reaction can be summarized as follows:

4 hydroxy 2 oxopentanoateacetaldehyde+pyruvate\text{4 hydroxy 2 oxopentanoate}\rightleftharpoons \text{acetaldehyde}+\text{pyruvate}

This reaction is part of several metabolic pathways, including the degradation of phenylpropionic acid and other aromatic compounds .

4-Hydroxy-2-oxopentanoate exhibits various biological activities, primarily through its role in metabolic processes. It is involved in the breakdown of phenylalanine and contributes to the metabolism of aromatic compounds. Its enzymatic conversion to acetaldehyde and pyruvate links it to energy production and biosynthetic pathways in microorganisms . Additionally, it plays a role in cellular signaling due to its involvement in redox reactions and potential interactions with reactive oxygen species.

The synthesis of 4-hydroxy-2-oxopentanoate can be achieved through several methods:

  • Biological Synthesis: Microorganisms such as certain bacteria can synthesize this compound through metabolic pathways involving the degradation of aromatic compounds.
  • Chemical Synthesis: Laboratory methods may involve starting from simpler organic compounds, utilizing reactions such as aldol condensation followed by oxidation steps to introduce the hydroxyl and ketone functionalities.
  • Enzymatic Synthesis: Enzymes like 4-hydroxy-2-oxovalerate aldolase can be used to catalyze specific reactions that yield 4-hydroxy-2-oxopentanoate from precursor molecules under controlled conditions .

4-Hydroxy-2-oxopentanoate has several applications in biochemical research and industrial processes:

  • Metabolic Studies: It serves as a key intermediate in studies related to amino acid metabolism and microbial degradation of aromatic compounds.
  • Biotechnology: Its enzymatic pathways are explored for bioremediation processes where microorganisms degrade environmental pollutants.
  • Pharmaceuticals: Understanding its biological activity may lead to insights into drug development targeting metabolic disorders related to amino acid metabolism.

Research on interaction studies involving 4-hydroxy-2-oxopentanoate primarily focuses on its role as a substrate for enzymes involved in metabolic pathways. The enzyme 4-hydroxy-2-oxovalerate aldolase not only catalyzes its conversion but also interacts with other metabolic intermediates, facilitating substrate channeling within metabolic networks . These interactions highlight its importance in maintaining metabolic fluxes in microbial systems.

Several compounds share structural similarities with 4-hydroxy-2-oxopentanoate, each exhibiting unique properties:

Compound NameChemical FormulaKey Features
4-Hydroxybutyric acidC₄H₈O₄Shorter carbon chain; involved in neurotransmission
3-Hydroxybutyric acidC₄H₈O₃Related to energy metabolism; ketone body
4-Hydroxy-2-nonenalC₉H₁₄O₃Product of lipid peroxidation; cytotoxic properties
3-Hydroxyisobutyric acidC₄H₈O₃Involved in amino acid metabolism

Uniqueness of 4-Hydroxy-2-Oxopentanoate

What distinguishes 4-hydroxy-2-oxopentanoate from these similar compounds is its specific role in the degradation pathways of aromatic compounds and its unique enzymatic interactions that facilitate energy production through pyruvate formation. Its involvement in microbial metabolism makes it particularly significant for biotechnological applications aimed at environmental remediation and understanding biochemical pathways related to amino acids.

Chemical Synthesis via Decarboxylation of 4-Oxalocrotonate

The decarboxylation of 4-oxalocrotonate represents one of the most well-characterized chemical synthesis routes for 4-hydroxy-2-oxopentanoate production [1] [8]. This reaction is catalyzed by 4-oxalocrotonate decarboxylase (EC 4.1.1.77), which converts 2-oxo-3-hexenedioate to 2-hydroxy-2,4-pentadienoate using magnesium ion as a cofactor [9] [10]. The enzyme demonstrates remarkable specificity for the keto form of 4-oxalocrotonate rather than its enol form, with kinetic parameters showing a Km value of 15 μM and Vmax of 51 U/mg protein [9] [11].

Crystal structure studies of NahK, a 4-oxalocrotonate decarboxylase from Pseudomonas putida G7, have revealed the structural basis for this metal-assisted decarboxylation mechanism [9] [10]. The active site contains three glutamate residues (Glu109, Glu111, and Glu142) that coordinate the magnesium ion in an octahedral geometry [9]. The reaction proceeds through a vinylogous β-keto acid decarboxylation mechanism, where the departing carboxylate group is positioned almost perpendicular to the substrate plane [9] [10].

Research has demonstrated that the product of 4-oxalocrotonate decarboxylase is specifically 2-hydroxypent-2,4-dienoate rather than its keto form, 2-oxopent-4-enoate [11]. This finding has significant implications for subsequent enzymatic transformations, as the enol form serves as the direct substrate for vinylpyruvate hydratase in the formation of 4-hydroxy-2-oxopentanoate [11] [7]. The stereoselective nature of this decarboxylation reaction results in the formation of approximately 90% of the product in the enol form [11].

Table 2: Enzymatic Parameters for 4-Oxalocrotonate Decarboxylation

ParameterValueSource OrganismReference Conditions
Km (μM)15Pseudomonas putida G7pH 7.0, 5 mM MgCl₂
Vmax (U/mg)51Pseudomonas putida G725°C, phosphate buffer
Cofactor RequirementMg²⁺Various Pseudomonas spp.3.3 mM optimal
pH Optimum6.5-7.0Pseudomonas putida mt-2Tris-HCl buffer
Temperature StabilityUp to 65°CRecombinant systems2 min exposure

Enzymatic Production Through Microbial Meta-Cleavage Pathways

Microbial meta-cleavage pathways represent the primary natural biosynthetic route for 4-hydroxy-2-oxopentanoate production in bacterial systems [12] [13]. These pathways are integral components of aromatic compound degradation mechanisms employed by various bacterial genera, including Pseudomonas, Burkholderia, and Escherichia species [12] [14]. The meta-cleavage pathway diverges into hydrolytic and dehydrogenative branches at the ring fission product of catechol, ultimately converging at 2-oxopent-4-enoate formation [13] [15].

In the dehydrogenative branch, 2-hydroxymuconic semialdehyde undergoes oxidation by NAD⁺-dependent hydroxymuconic semialdehyde dehydrogenase to form the enol form of 4-oxalocrotonate [13] [11]. This intermediate is subsequently processed through a series of enzymatic transformations involving 4-oxalocrotonate isomerase, which catalyzes the conversion to the keto form with a molecular weight of approximately 28 kilodaltons formed by association of extremely small protein subunits [11] [13].

The enzyme complex formation between 4-oxalocrotonate decarboxylase and vinylpyruvate hydratase has been demonstrated to be essential for efficient transformation of the chemically unstable intermediate 2-hydroxypent-2,4-dienoate [11] [13]. Studies using Pseudomonas putida mt-2 have shown that these enzymes copurify through multiple chromatographic steps, suggesting a physical association that facilitates substrate channeling [11]. The hydratase component exhibits a Km of 30 μM and Vmax of 120 U/mg protein for its substrate [11] [7].

Research has revealed that the stereochemical outcome of this pathway produces specifically L-(S)-4-hydroxy-2-oxopentanoate [6] [7]. The absolute configuration was determined through stereospecific enzyme studies, confirming that vinylpyruvate hydratase from various bacterial sources produces the biologically active S-enantiomer [6]. This stereospecificity is crucial for subsequent metabolic transformations and has implications for biotechnological applications.

Biocatalytic Approaches Using Engineered Aldolases and Hydratases

Engineered aldolases and hydratases have emerged as powerful biocatalytic tools for the synthesis of 4-hydroxy-2-oxopentanoate and related compounds [16] [17]. Class II pyruvate aldolases, particularly those from Escherichia coli such as YfaU (2-keto-3-deoxy-L-rhamnonate aldolase), have demonstrated significant potential for stereoselective synthesis of 4-hydroxy-2-oxoacid derivatives [18] [19]. These enzymes catalyze aldol addition reactions between pyruvate and various aldehydes to produce chiral 4-hydroxy-2-oxoacids with high enantioselectivity [16] [19].

The engineering of thermostable variants has enhanced the practical applicability of these biocatalysts [18]. Studies on thermostability engineering of Class II pyruvate aldolases have shown that specific mutations can significantly improve enzyme stability while maintaining catalytic efficiency [18]. The engineered variants demonstrate improved performance in industrial conditions, with enhanced resistance to temperature and pH variations [18] [20].

Biocatalytic cascade reactions involving multiple enzymes have been developed for efficient synthesis pathways [17] [19]. These systems typically employ aldolases for initial carbon-carbon bond formation, followed by stereoselective reduction or transamination steps [17]. Research has demonstrated the feasibility of one-pot, multi-step biotransformations that convert simple starting materials into complex 4-hydroxy-2-oxoacid products with excellent stereochemical control [16] [17].

The substrate scope of engineered aldolases has been expanded through directed evolution and rational design approaches [21] [20]. Studies have shown that modifications to the active site can alter substrate specificity, allowing for the accommodation of longer chain aldehydes and alternative acyl donors [21]. These developments have opened new possibilities for synthesizing diverse 4-hydroxy-2-oxopentanoate analogs with varying side chain functionalities [22] [17].

Table 3: Biocatalytic Systems for 4-Hydroxy-2-oxopentanoate Synthesis

Enzyme SystemEC NumberSubstrate ScopeStereoselectivityTypical Yield
YfaU (E. coli)EC 4.1.2.53Pyruvate + aldehydes>99% ee (S)85-95%
KPHMT (E. coli)EC 2.1.2.112-Oxoacids + formaldehyde>95% ee80-90%
HBPA (P. putida)EC 4.1.2.45Various aldehydes>99% ee90-95%
Engineered aldolasesModifiedExtended substrate rangeTunable70-85%

Substrate-Specific Biosynthesis in Escherichia coli Metabolic Networks

Escherichia coli metabolic networks provide well-characterized systems for substrate-specific biosynthesis of 4-hydroxy-2-oxopentanoate [23] [24]. The phenylpropionate degradation pathway in E. coli represents a key biosynthetic route, involving the enzyme 2-oxopent-4-enoate hydratase (MhpD) that catalyzes the hydration of 2-hydroxypentadienoic acid to 4-hydroxy-2-ketopentanoic acid [26]. This enzyme, encoded by the mhpD gene, functions within the meta-cleavage pathway enabling E. coli to utilize aromatic compounds as carbon sources [27].

The mhpE gene product, 4-hydroxy-2-oxovalerate aldolase, catalyzes the retro-aldol cleavage of 4-hydroxy-2-oxopentanoate to pyruvate and acetaldehyde [28] [29]. This enzyme belongs to the lyase family and specifically cleaves carbon-carbon bonds in 4-hydroxy-2-oxoacid substrates [29]. Research has demonstrated that this aldolase exhibits broad substrate specificity, capable of processing 4-hydroxy-2-oxohexanoate and 4-hydroxy-2-oxoheptanoate with comparable catalytic efficiency [29].

Metabolic engineering approaches in E. coli have focused on optimizing the expression levels and cofactor availability for enhanced 4-hydroxy-2-oxopentanoate production [24] [30]. Studies have shown that the enzyme activities must be carefully balanced to prevent accumulation of toxic intermediates, particularly the enol form of 4-oxalocrotonate [13] [11]. The optimal cellular concentration of dehydrogenase activity is maintained at approximately 0.2 U/mg cellular protein compared to 6 U/mg for isomerase activity [13].

Substrate channeling mechanisms in E. coli have been identified as crucial for efficient 4-hydroxy-2-oxopentanoate metabolism [29] . Research has revealed that acetaldehyde produced from the aldolase reaction is directly channeled to associated acetaldehyde dehydrogenase without release into bulk solvent [29] . This channeling mechanism represents the first demonstration of substrate channeling in this enzyme family and has important implications for metabolic flux optimization [29].

Table 4: E. coli Metabolic Network Components

GeneEnzymeFunctionKm (μM)Expression Level
mhpD2-Oxopent-4-enoate hydrataseHydration reaction30Moderate
mhpE4-Hydroxy-2-oxovalerate aldolaseRetro-aldol cleavage50-100High
mhpFAcetaldehyde dehydrogenaseAldehyde oxidationVariableCoupled
mhpA-CUpstream enzymesSubstrate preparationVariousBalanced

4-Hydroxy-2-oxopentanoate occupies a pivotal position in bacterial phenylpropionate degradation pathways, particularly in the meta-cleavage pathway employed by Escherichia coli and related proteobacteria. This compound serves as the penultimate intermediate in the conversion of aromatic phenylpropionate substrates to central metabolic products [1] [2].

The degradation pathway begins with the hydroxylation of 3-phenylpropanoate to form 3-(3-hydroxyphenyl)propanoate, followed by further hydroxylation to produce 2,3-dihydroxyphenylpropanoate [2]. This dihydroxylated intermediate undergoes meta-cleavage catalyzed by 2,3-dihydroxyphenylpropanoate 1,2-dioxygenase (MhpB), generating a yellow ring-fission product. The subsequent series of enzymatic transformations ultimately leads to the formation of 4-hydroxy-2-oxopentanoate through the action of 2-oxopent-4-enoate hydratase (MhpD) [3] [4].

In Escherichia coli, the meta-cleavage pathway represents one of only two aromatic ring-cleavage pathways, highlighting its fundamental importance in aromatic compound metabolism [2]. The pathway involves the systematic degradation of phenylpropanoid compounds, which are abundant in natural environments and originate from protein putrefaction in soil or as breakdown products of plant materials such as lignin, oils, and resins [2]. This metabolic capability suggests a wider natural distribution for Escherichia coli beyond its traditional association with anaerobic gut environments [2].

Research has demonstrated that the complete degradation of 3-phenylpropanoate and 3-(3-hydroxyphenyl)propanoate yields succinate, acetaldehyde, and pyruvate as final products [2]. The formation of 4-hydroxy-2-oxopentanoate represents the critical junction where the aromatic degradation pathway converges with central carbon metabolism, as this intermediate undergoes retro-aldol cleavage to produce these metabolically versatile products [5] [6].

Catabolic Conversion to Acetaldehyde and Pyruvate via Retro-Aldol Cleavage

The conversion of 4-hydroxy-2-oxopentanoate to acetaldehyde and pyruvate represents a fundamental retro-aldol cleavage reaction catalyzed by the enzyme 4-hydroxy-2-oxovalerate aldolase (EC 4.1.3.39) [5] [7]. This enzymatic transformation follows the general mechanism characteristic of aldol cleavage reactions, involving the breaking of carbon-carbon bonds to yield smaller carbonyl compounds [8] [9].

The catalytic mechanism employs a manganese-dependent process where the enzyme utilizes Mn²⁺ as an essential cofactor for maximal activity [10]. Crystal structure studies have revealed that the proposed catalytic mechanism involves histidine 21 acting as a base to remove a proton from the 4-hydroxyl group of the substrate [11]. This deprotonation event occurs concomitantly with the cleavage of the C3-C4 bond, leading to the formation of acetaldehyde and the enolate of pyruvate [11]. The accumulation of negative charge on the 2-carbonyl oxygen during enolate formation is stabilized by the Mn²⁺ ion, which coordinates with the substrate and facilitates the bond cleavage process [11].

The reaction demonstrates stereospecificity, with the enzyme preferentially cleaving the (S)-4-hydroxy-2-oxopentanoate enantiomer [12] [10]. Research conducted on Pseudomonas putida has shown that vinylpyruvate hydratase produces specifically the L-(S)-4-hydroxy-2-oxopentanoate configuration, which serves as the biologically active substrate for the subsequent aldol cleavage reaction [12]. This stereospecificity ensures the efficient channeling of metabolic intermediates through the degradation pathway.

In many bacterial systems, the 4-hydroxy-2-oxovalerate aldolase forms a bifunctional complex with acetaldehyde dehydrogenase [5] [10]. This enzymatic association creates a metabolic channel that facilitates the direct transfer of the volatile acetaldehyde intermediate between the two active sites, preventing its loss from the cell and ensuring efficient conversion to acetyl-coenzyme A [5]. The bifunctional enzyme catalyzes the final two steps in the degradation of catechol and related aromatic compounds, representing a sophisticated adaptation for aromatic compound metabolism in bacteria [5].

The kinetic properties of various 4-hydroxy-2-oxovalerate aldolases demonstrate remarkable consistency across different bacterial species, with Michaelis constants typically ranging from 0.10 to 0.35 millimolar and optimal activity occurring at pH values between 7.5 and 8.5 [13] [14]. These enzymes consistently require Mn²⁺ for activity and exhibit molecular weights around 36-37 kilodaltons, indicating a highly conserved structural and functional framework across diverse bacterial taxa.

Intermediary Metabolism in Aerobic Toluene Degradation

4-Hydroxy-2-oxopentanoate plays a crucial role as an intermediary metabolite in the aerobic degradation of toluene, a process of significant environmental and biotechnological importance. Aerobic toluene degradation pathways have been extensively characterized in various bacterial species, including Pseudomonas putida, Ralstonia pickettii, and Burkholderia species, where multiple distinct initial oxidation strategies converge at common downstream intermediates [15] [16].

The aerobic degradation of toluene involves several distinct initial pathways that ultimately lead to the formation of catechol derivatives [15]. In Pseudomonas putida mt-2, toluene undergoes methyl group oxidation via the TOL plasmid-encoded pathway, leading to the formation of 3-methylcatechol [16]. Alternative pathways in other bacterial species involve direct hydroxylation of the aromatic ring to form cresol intermediates, which subsequently undergo additional hydroxylation reactions to generate methylcatechol compounds [16].

The meta-cleavage pathway represents the predominant route for processing these catechol intermediates in aerobic toluene degradation [15] [14]. Following ring cleavage by catechol 2,3-dioxygenase or related enzymes, the resulting muconic acid derivatives undergo a series of enzymatic transformations that include hydrolysis, isomerization, and decarboxylation reactions [17] [15]. These transformations ultimately generate 2-oxopent-4-enoate, which serves as the immediate precursor to 4-hydroxy-2-oxopentanoate through the action of 2-oxopent-4-enoate hydratase [3] [18].

Studies on Thauera species and related denitrifying bacteria have demonstrated the remarkable metabolic versatility of these organisms in toluene degradation [16]. Under aerobic conditions, these bacteria employ dioxygenase-mediated pathways that process toluene through 3-methylcatechol intermediates, ultimately generating 4-hydroxy-2-oxopentanoate as a key metabolic junction point [16]. The enzyme systems involved in this transformation include the tod gene cluster products, which encode toluene dioxygenase and associated pathway enzymes [16].

The environmental significance of aerobic toluene degradation cannot be overstated, as toluene represents one of the most common groundwater contaminants derived from petroleum products [16]. Bacterial communities capable of toluene degradation have evolved sophisticated regulatory mechanisms that coordinate the expression of multiple pathway genes in response to substrate availability and environmental conditions [16]. The formation of 4-hydroxy-2-oxopentanoate represents the critical metabolic checkpoint where aromatic carbon is converted to central metabolic intermediates, enabling these bacteria to utilize toluene as both a carbon source and energy substrate.

Research has shown that the superpathway of aerobic toluene degradation integrates multiple convergent routes that ultimately channel diverse aromatic substrates through the 4-hydroxy-2-oxopentanoate intermediate [14]. This metabolic convergence demonstrates the evolutionary optimization of bacterial degradation systems, where multiple peripheral pathways feed into a common central processing mechanism, maximizing the efficiency of aromatic compound utilization while minimizing the metabolic burden of maintaining redundant degradation enzymes.

Connection to Citric Acid Cycle and Amino Acid Metabolism

The products of 4-hydroxy-2-oxopentanoate catabolism establish direct and crucial connections to both the citric acid cycle and amino acid metabolism, positioning this compound as a significant metabolic hub in bacterial carbon processing. The retro-aldol cleavage of 4-hydroxy-2-oxopentanoate yields pyruvate and acetaldehyde, both of which serve as key entry points into central metabolic pathways [5] [4].

Pyruvate represents one of the most versatile metabolic intermediates in cellular biochemistry, serving as a critical junction point between multiple metabolic pathways [19] [20]. Upon formation from 4-hydroxy-2-oxopentanoate cleavage, pyruvate can undergo oxidative decarboxylation via the pyruvate dehydrogenase complex to generate acetyl-coenzyme A, which directly enters the citric acid cycle [19] [21]. This transformation represents the primary route for incorporating carbon derived from aromatic compound degradation into the central energy-generating machinery of the cell [19].

The citric acid cycle utilizes acetyl-coenzyme A as its primary substrate, undergoing a series of eight enzymatic reactions that completely oxidize the acetyl group to carbon dioxide while generating reduced electron carriers (NADH and FADH₂) and high-energy phosphate bonds [21] [22]. Each acetyl-coenzyme A molecule entering the cycle yields three molecules of NADH, one molecule of FADH₂, and one molecule of GTP, representing a substantial energy return from the initial aromatic substrate [23] [22].

Acetaldehyde, the second product of 4-hydroxy-2-oxopentanoate cleavage, undergoes conversion to acetyl-coenzyme A through the action of acetaldehyde dehydrogenase (acylating) [3] [4]. This enzyme, which often forms a bifunctional complex with the aldolase, catalyzes the oxidation of acetaldehyde while simultaneously forming the high-energy thioester bond with coenzyme A [5]. The resulting acetyl-coenzyme A directly contributes additional substrate for citric acid cycle operation, effectively doubling the carbon yield from each molecule of 4-hydroxy-2-oxopentanoate processed.

The connection to amino acid metabolism occurs through multiple pathways involving the pyruvate product. Pyruvate serves as the direct precursor for alanine synthesis through transamination reactions catalyzed by alanine aminotransferase [24] [19]. This reaction represents a crucial link between aromatic compound degradation and nitrogen metabolism, as it provides a mechanism for incorporating amino groups into carbon skeletons derived from aromatic substrates [24].

Additionally, pyruvate can undergo carboxylation to form oxaloacetate via pyruvate carboxylase, thereby contributing to the anaplerotic reactions that replenish citric acid cycle intermediates [19] [25]. Oxaloacetate serves as the precursor for aspartate and asparagine synthesis through transamination reactions, further extending the metabolic reach of aromatic-derived carbon into amino acid biosynthesis [24] [26].

The citric acid cycle intermediates generated from 4-hydroxy-2-oxopentanoate catabolism also contribute to amino acid metabolism through multiple biosynthetic pathways [27] [26]. Alpha-ketoglutarate, a key citric acid cycle intermediate, serves as the precursor for glutamate, glutamine, proline, and arginine synthesis [24] [26]. The carbon skeleton derived from aromatic compound degradation thus becomes incorporated into these amino acids, demonstrating the far-reaching metabolic consequences of 4-hydroxy-2-oxopentanoate processing.

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4-hydroxy-2-oxopentanoate

Dates

Last modified: 02-18-2024

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